molecular formula C13H15NO2 B8739417 Ethyl 3-(2-cyanopropan-2-yl)benzoate CAS No. 1012342-24-3

Ethyl 3-(2-cyanopropan-2-yl)benzoate

Cat. No.: B8739417
CAS No.: 1012342-24-3
M. Wt: 217.26 g/mol
InChI Key: ZXGFTYIAZHFBJH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-cyanopropan-2-yl)benzoate is an aromatic ester featuring a benzoate core substituted at the meta position with a 2-cyanopropan-2-yl group. This substituent comprises a branched aliphatic chain terminating in a nitrile (–C≡N) functional group.

Properties

CAS No.

1012342-24-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 3-(2-cyanopropan-2-yl)benzoate

InChI

InChI=1S/C13H15NO2/c1-4-16-12(15)10-6-5-7-11(8-10)13(2,3)9-14/h5-8H,4H2,1-3H3

InChI Key

ZXGFTYIAZHFBJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)C(C)(C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-cyanopropan-2-yl group distinguishes this compound from other ethyl benzoate derivatives. Key comparisons include:

Table 1: Substituent and Molecular Properties
Compound Name Substituent Key Functional Groups Molecular Formula (Calculated) Molecular Weight (g/mol)
Ethyl 3-(2-cyanopropan-2-yl)benzoate 2-cyanopropan-2-yl Ester, nitrile C₁₃H₁₅NO₂ 225.27
Ethyl (2-fluorobenzoyl)acetate 2-fluorophenyl-3-oxo Ester, ketone, fluorine C₁₂H₁₁FO₃ 222.21
I-6501 Pentylthio-methylisoxazolyl Ester, thioether, isoxazole C₁₈H₂₂N₂O₃S 346.44
Compound 128 (pyranyl benzoate) Tetrahydropyrano-pyranyl Ester, cyclic ethers Not provided Not provided

Key Observations :

  • Electron-Withdrawing Effects : The nitrile group in the target compound is less electron-withdrawing than the ketone in Ethyl (2-fluorobenzoyl)acetate but more polar than ethers or thioethers. This may influence hydrolysis rates or interactions in biological systems.
This compound

Likely synthesis routes involve:

Esterification: Reaction of 3-(2-cyanopropan-2-yl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄).

Cyano Group Introduction: Nucleophilic substitution of a halogenated precursor (e.g., 3-(2-bromopropan-2-yl)benzoate) with KCN or NaCN.

Challenges :

  • Cyanide toxicity necessitates controlled conditions.
  • Steric hindrance may slow substitution reactions compared to linear analogues.
Comparison with Analogues:
  • Compound 128 : Biosynthesized via polyketide pathways in marine bacteria, highlighting ecological symbiosis .
  • I-6501 : Synthesized via thioether linkage formation, demonstrating versatility in attaching heterocyclic groups to benzoates .
  • Ethyl 2-benzylbenzoylacetate : Prepared via Claisen condensation, emphasizing the role of ketone intermediates .
Table 2: Bioactivity Comparison
Compound Name Reported Activity Mechanism Hypotheses Reference
Compound 128 (pyranyl benzoate) Antibacterial Disruption of bacterial membranes via dihydro-methyl-pyranyl moiety
I-6501 Not specified Isoxazole moiety may target inflammatory pathways
Ethyl (2-fluorobenzoyl)acetate Technical applications Fluorine enhances metabolic stability

Hypotheses for Target Compound :

  • The nitrile group could act as a hydrogen-bond acceptor or metabolic inhibitor (e.g., mimicking carbonyl groups in enzyme substrates).
  • Potential antiviral or anticancer activity, as nitriles are common in protease inhibitors (e.g., HIV drugs).

Physicochemical Properties

  • Stability : Nitriles are generally stable under acidic/basic conditions but may hydrolyze to amides or carboxylic acids under prolonged heat or catalysis.

Comparison :

  • Ethyl (2-fluorobenzoyl)acetate : Higher polarity due to the ketone, leading to faster hydrolysis than nitrile-containing analogues .
  • Pyranyl benzoates (Compound 128) : Cyclic ethers enhance rigidity and may improve thermal stability .

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